

Application Notes and Protocols for Preclinical Evaluation of RAD51-IN-9

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the preclinical evaluation of **RAD51-IN-9**, a small molecule inhibitor of RAD51. The protocols outlined below are based on established methodologies for characterizing DNA repair inhibitors and are intended to serve as a guide for investigating the therapeutic potential of **RAD51-IN-9** as a standalone agent and in combination with other cancer therapies.

Mechanism of Action

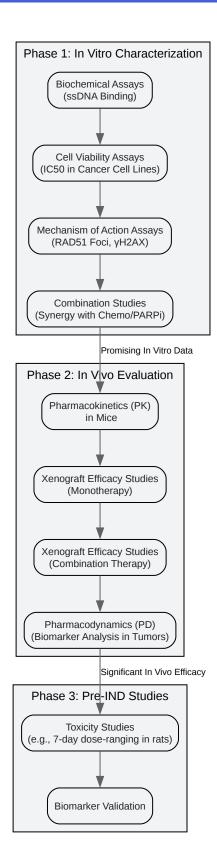
RAD51 is a key enzyme in the homologous recombination (HR) pathway, which is crucial for the error-free repair of DNA double-strand breaks (DSBs).[1][2] In many cancers, RAD51 is overexpressed, contributing to therapeutic resistance.[2] RAD51 inhibitors, such as **RAD51-IN-9**, disrupt the normal function of RAD51, leading to an accumulation of DNA damage and subsequent cancer cell death. **RAD51-IN-9** specifically inhibits the binding of RAD51 to single-stranded DNA (ssDNA), a critical step for the initiation of homologous recombination.[1]

Signaling Pathway of RAD51 in Homologous Recombination

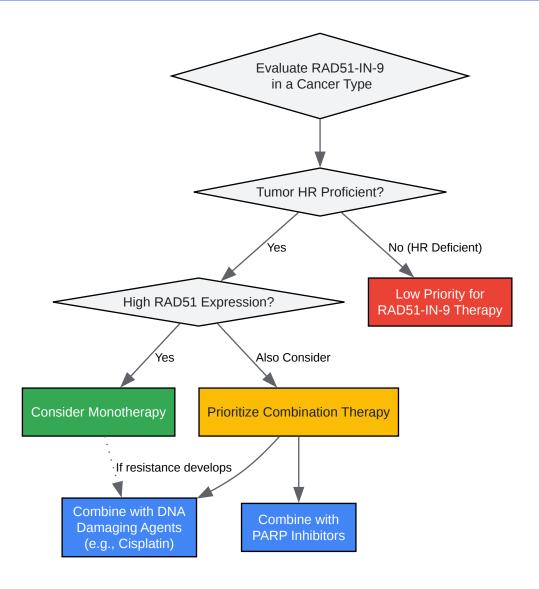












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